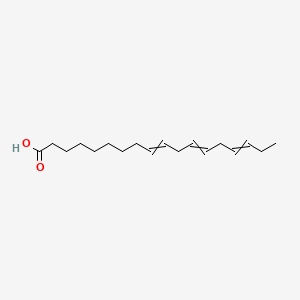

9,12,15-Octadecatrienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28290-79-1 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20) |

InChI Key |

DTOSIQBPPRVQHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

melting_point |

29.5 - 30 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Synthesis of 9,12,15-Octadecatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biological synthesis pathways of 9,12,15-octadecatrienoic acid, commonly known as alpha-linolenic acid (ALA). ALA is an essential omega-3 polyunsaturated fatty acid crucial for human health, playing a vital role in various physiological processes. This document details the enzymatic reactions, subcellular localization, and regulatory mechanisms governing its production in plants and other organisms. It is designed to serve as a valuable resource for researchers and professionals involved in the fields of biochemistry, molecular biology, and drug development.

Core Biosynthesis Pathway of Alpha-Linolenic Acid

The primary pathway for ALA synthesis in plants involves the sequential desaturation of oleic acid (18:1) and linoleic acid (18:2). This process is carried out by a series of fatty acid desaturase (FAD) enzymes located in the endoplasmic reticulum (ER) and the chloroplast.

The synthesis begins with the conversion of stearic acid (18:0) to oleic acid (18:1) by stearoyl-ACP desaturase. Oleic acid is then desaturated to linoleic acid (18:2) by a Δ12-desaturase. Finally, the crucial step in ALA synthesis is the introduction of a third double bond into linoleic acid, a reaction catalyzed by ω-3 fatty acid desaturases.[1]

In plants, this final desaturation step is primarily mediated by three key enzymes:

-

FAD3 (Microsomal ω-3 Desaturase): Located in the endoplasmic reticulum, FAD3 is a key enzyme in the "eukaryotic pathway" of lipid synthesis.[2][3]

-

FAD7 and FAD8 (Plastidial ω-3 Desaturases): These enzymes are located in the chloroplast and are central to the "prokaryotic pathway" of lipid synthesis.[4][5] While both are involved in ALA synthesis, FAD8 expression is often induced by low temperatures.[4]

The overall pathway can be visualized as follows:

Quantitative Data on ALA Synthesis

The efficiency of ALA synthesis and its accumulation in plant tissues are influenced by various factors, including genotype and environmental conditions. The following tables summarize quantitative data on fatty acid composition in different plant species under various conditions.

Table 1: Fatty Acid Composition in Different Plant Species (% of Total Fatty Acids)

| Plant Species | Linoleic Acid (18:2) | Alpha-Linolenic Acid (18:3) | Reference |

| Camellia oleifera (Control) | ~8.0% | ~0.2% | [6] |

| Camellia oleifera (Ethephon treated) | Increased by 13.6-18.0% | Increased by 14.3-19.1% | [6] |

| Pumpkin (Control) | - | - | [7] |

| Pumpkin (Chilling Stress) | Significantly Higher | Significantly Higher | [7] |

| Wheat (Drought Stress) | 6.85% | 51.18% | [8] |

| Wheat (Control) | 7.52% | 55.23% | [8] |

Table 2: Estimated Desaturase Activities (Product/Precursor Ratios)

| Desaturase | Ratio | Organism/Condition | Reference |

| Δ6-Desaturase (D6D) | 18:3n-6 / 18:2n-6 | Human Serum | [9] |

| Δ5-Desaturase (D5D) | 20:4n-6 / 20:3n-6 | Human Serum | [9] |

Regulation of ALA Biosynthesis

The synthesis of ALA is tightly regulated at the transcriptional and post-transcriptional levels by a variety of internal and external signals.

Signaling Pathways

Several signaling pathways converge to control the expression of the key desaturase genes (FAD3, FAD7, and FAD8). These include light, temperature, and phytohormone signaling.

Light Signaling: Light is a crucial regulator of FAD gene expression. In soybean cells, the transcription of FAD3 and FAD8 is light-dependent, with transcript levels decreasing in the dark and increasing upon re-illumination.[10][11] In contrast, FAD7 expression appears to be regulated post-transcriptionally in response to light.[10] Promoter analysis of FAD genes has revealed the presence of light-responsive cis-acting elements.[11][12]

Temperature Signaling: Low temperatures generally lead to an increase in the unsaturation of fatty acids to maintain membrane fluidity. The expression of the FAD8 gene, in particular, is often induced by cold.[4] This response is mediated by specific cis-acting elements in the promoter regions of cold-responsive FAD genes.[13]

Phytohormone Signaling (Jasmonic Acid): Jasmonic acid (JA) is a lipid-derived hormone that plays a key role in plant defense and development. The biosynthesis of JA itself starts from ALA.[14][15] There is a complex feedback loop where JA signaling can, in turn, regulate the expression of FAD genes. For instance, wound-induced expression of FAD7 in roots is mediated by the octadecanoid pathway, which involves JA.[16] The promoters of FAD genes contain cis-elements that are responsive to methyl jasmonate (MeJA).[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ALA biosynthesis.

Lipid Extraction and Fatty Acid Analysis

Objective: To extract total lipids from plant tissue and analyze the fatty acid composition by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

0.9% NaCl solution

-

Sodium sulfate (B86663) (anhydrous)

-

Fatty acid methyl ester (FAME) standards

-

2% H₂SO₄ in methanol

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Lipid Extraction (Folch Method):

-

Harvest and weigh fresh plant tissue. Immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass tube and add a 20-fold volume of chloroform:methanol (2:1, v/v).

-

Homogenize the mixture thoroughly.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

-

Fatty Acid Methylation:

-

To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.

-

Incubate at 80°C for 1 hour.

-

After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME-containing hexane solution into the GC-MS.

-

Use a suitable capillary column (e.g., a wax-type column) for separation.

-

Set the temperature program to effectively separate the FAMEs.

-

Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas.

-

Workflow Diagram:

Microsomal and Chloroplast Isolation for Enzyme Assays

Objective: To isolate microsomal and chloroplast fractions from plant tissues for in vitro enzyme activity assays of FAD3 and FAD7/FAD8, respectively.

4.2.1. Microsome Isolation [14][15][18][19]

Materials:

-

Plant tissue (e.g., developing seeds, etiolated seedlings)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 0.33 M sucrose, 1 mM EDTA, and protease inhibitors)

-

Differential centrifugation equipment

Protocol:

-

Homogenize the plant tissue in ice-cold homogenization buffer.

-

Filter the homogenate through layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g for 15 minutes) to pellet mitochondria and chloroplasts.

-

Carefully collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer for enzyme assays.

4.2.2. Chloroplast Isolation [10][20][21][22]

Materials:

-

Plant leaves (e.g., spinach, pea)

-

Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, and 0.1% BSA)

-

Percoll gradient solutions (e.g., 40% and 80%)

Protocol:

-

Homogenize leaf tissue in ice-cold isolation buffer.

-

Filter the homogenate through cheesecloth and nylon mesh.

-

Centrifuge the filtrate at a low speed to obtain a crude chloroplast pellet.

-

Resuspend the pellet and layer it onto a discontinuous Percoll gradient.

-

Centrifuge the gradient to separate intact chloroplasts, which will form a band at the interface of the Percoll layers.

-

Carefully collect the intact chloroplasts and wash them in isolation buffer.

Fatty Acid Desaturase Enzyme Assay

Objective: To measure the in vitro activity of FAD3, FAD7, or FAD8.

Materials:

-

Isolated microsomes or chloroplasts

-

Substrate: [¹⁴C]-labeled linoleoyl-CoA or linoleoyl-phosphatidylcholine

-

Cofactors: NADH or NADPH, ferredoxin (for plastidial desaturases)

-

Reaction buffer

-

Scintillation counter

Protocol:

-

Set up a reaction mixture containing the isolated organelle fraction, radiolabeled substrate, and necessary cofactors in a reaction buffer.

-

Initiate the reaction and incubate at an optimal temperature for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a strong base to saponify the lipids).

-

Extract the fatty acids and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled ALA produced using a scintillation counter.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the transcript levels of FAD3, FAD7, and FAD8 genes.[6][23]

Materials:

-

Plant tissue

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix

-

Gene-specific primers for FAD3, FAD7, FAD8, and a reference gene

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from the plant tissue using a commercial kit or a standard protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye-based master mix.

-

Data Analysis: Determine the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.

Workflow Diagram:

Conclusion

The biosynthesis of this compound is a complex and highly regulated process involving multiple enzymes, cellular compartments, and signaling pathways. A thorough understanding of these pathways is essential for developing strategies to enhance the nutritional value of crops and for designing novel therapeutic interventions targeting lipid metabolism. This technical guide provides a foundational overview of the current knowledge in this field, offering valuable data and detailed protocols to aid researchers in their investigations. Further research is needed to fully elucidate the intricate regulatory networks and to obtain detailed kinetic parameters for the key enzymes involved in ALA synthesis.

References

- 1. Temperature-sensitive Post-translational Regulation of Plant Omega-3 Fatty-acid Desaturases Is Mediated by the Endoplasmic Reticulum-associated Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide transcription factor binding site/promoter databases for the analysis of gene sets and co-occurrence of transcription factor binding motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 4. Genome-wide analysis of the omega-3 fatty acid desaturase gene family in Gossypium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted metabolomics reveals fatty acid abundance adjustments as playing a crucial role in drought-stress response and post-drought recovery in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Light-induced expression of fatty acid desaturase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Genome-Wide Characterization and Expression Analysis of Fatty acid Desaturase Gene Family in Poplar [mdpi.com]

- 12. Low temperature and light regulate delta 12 fatty acid desaturases (FAD2) at a transcriptional level in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inventbiotech.com [inventbiotech.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Microsome -Organelle isolation -Cell Biology-BIO-PROTOCOL [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. Rapid Miniprep of Intact Chloroplasts from Arabidopsis thaliana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbenotes.com [microbenotes.com]

- 22. ableweb.org [ableweb.org]

- 23. researchgate.net [researchgate.net]

The Role of Alpha-Linolenic Acid in Cellular Signaling Cascades: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, is increasingly recognized for its significant modulatory role in a multitude of cellular signaling cascades. Beyond its fundamental nutritional importance, ALA and its metabolites actively participate in the regulation of inflammatory responses, cell proliferation, apoptosis, and metabolic homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms through which ALA exerts its effects, with a particular focus on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and G protein-coupled receptor 120 (GPR120) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.

Introduction

Alpha-linolenic acid (ALA), a plant-derived omega-3 fatty acid, is a crucial component of the human diet.[1] Its biological significance extends beyond its role as a precursor for the biosynthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2] A growing body of evidence highlights the direct involvement of ALA in modulating intracellular signaling pathways that are central to numerous physiological and pathological processes. Understanding the intricate interactions between ALA and these signaling networks is paramount for the development of novel therapeutic strategies targeting inflammatory diseases, cancer, and metabolic disorders. This guide aims to provide a detailed technical overview of the current knowledge regarding ALA's role in cellular signaling.

Core Signaling Pathways Modulated by Alpha-Linolenic Acid

ALA influences a sophisticated network of intracellular signaling pathways. The most well-documented of these are the NF-κB, MAPK, PI3K/Akt, and GPR120 pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of inflammatory and immune responses.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5]

ALA has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[6][7] It exerts its anti-inflammatory effects by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] This ultimately leads to a dose-dependent reduction in the expression of NF-κB target genes.[4][7]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[4] ALA has been shown to modulate MAPK signaling, often in a context-dependent manner. In inflammatory settings, ALA can inhibit the LPS-induced phosphorylation of Erk1/2, JNK, and p38 MAPKs, contributing to its anti-inflammatory properties.[4] Conversely, in some cancer cell lines, ALA has been found to activate the AKT-MAPK pathway, leading to an inhibition of tumor cell growth.[8]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism.[9] ALA has been shown to activate this pathway in various cell types. For instance, in human umbilical vein endothelial cells (HUVECs) exposed to high glucose, ALA treatment increases the phosphorylation of Akt, which contributes to its protective effects against endothelial inflammation and dysfunction.[9] In osteosarcoma cells, however, ALA has been observed to reduce the phosphorylation of Akt, inducing apoptosis.[8] This highlights the cell-type and context-specific effects of ALA on PI3K/Akt signaling.

G Protein-Coupled Receptor 120 (GPR120) Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, including ALA.[5][10] Activation of GPR120 by ALA can trigger diverse downstream signaling events. In macrophages, ligand-activated GPR120 can mediate potent anti-inflammatory effects by recruiting β-arrestin 2, which in turn inhibits TAK1 activation, a key upstream kinase in both TLR and TNF-α signaling pathways.[1] In adipocytes, GPR120 activation can stimulate adipogenesis and improve insulin (B600854) sensitivity.[5]

Quantitative Data on the Effects of Alpha-Linolenic Acid

The following tables summarize the quantitative effects of ALA on various signaling molecules and cellular responses as reported in the literature.

| Table 1: Effect of Alpha-Linolenic Acid on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages | |||

| ALA Concentration | TNF-α Production (% of LPS control) | IL-1β Production (% of LPS control) | IL-6 Production (% of LPS control) |

| 0 µM (LPS only) | 100% | 100% | 100% |

| 50 µM | Significantly reduced (p<0.01) | Significantly reduced (p<0.01) | Significantly reduced (p<0.01) |

| 100 µM | Further reduced (p<0.001) | Further reduced (p<0.001) | Further reduced (p<0.001) |

| Data are expressed as a percentage of the cytokine production in cells stimulated with LPS alone. The significance levels indicate the comparison between ALA-treated and untreated LPS-stimulated cells.[11] |

| Table 2: Effect of Alpha-Linolenic Acid on RANKL-Induced Osteoclast Differentiation | ||

| Treatment | TRAP-positive Multinucleated Cells (relative to control) | NF-κB Gene Expression (relative to RANKL only) |

| Control | 1.0 | N/A |

| RANKL only | Increased | 1.0 |

| RANKL + ALA (100 µM) | Significantly reduced | Significantly reduced (p<0.001) |

| RANKL + ALA (200 µM) | Further reduced | Further reduced (p<0.001) |

| TRAP (tartrate-resistant acid phosphatase) is a marker for osteoclasts. Data are presented relative to their respective controls.[12] |

| Table 3: Effect of Alpha-Linolenic Acid on Akt Phosphorylation in Osteosarcoma Cells | |

| ALA Concentration | p-Akt/total Akt Ratio (relative to control) |

| 0 µM | 1.0 |

| 20 µM | Reduced |

| 40 µM | Significantly reduced (p<0.05) |

| 80 µM | Further reduced (p<0.01) |

| MG63 osteosarcoma cells were treated with ALA for 24 hours. The ratio of phosphorylated Akt (p-Akt) to total Akt was determined by Western blot analysis.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of key experimental protocols used to investigate the role of ALA in cellular signaling.

Western Blot Analysis for MAPK and Akt Phosphorylation

This protocol is used to determine the phosphorylation status of key signaling proteins.[13][14]

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HUVECs) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of ALA for a specified time (e.g., 1 hour) before stimulating with an agonist (e.g., 1 µg/mL LPS for 30 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, or Akt overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using software such as ImageJ.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.[3][15][16]

-

Cell Transfection: Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, pre-treat the cells with different concentrations of ALA for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.[17][18]

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with ALA and an NF-κB activator as described for the Western blot protocol.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Immunostaining: Block the cells with 1% BSA for 30 minutes. Incubate with a primary antibody against p65 overnight at 4°C.

-

Secondary Antibody and Nuclear Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by ALA and a general experimental workflow.

Caption: Overview of major signaling pathways modulated by Alpha-Linolenic Acid.

Caption: General experimental workflow for studying ALA's effects on signaling.

Conclusion

Alpha-linolenic acid is a bioactive lipid that plays a multifaceted role in the regulation of key cellular signaling cascades. Its ability to modulate the NF-κB, MAPK, PI3K/Akt, and GPR120 pathways underscores its potential as a therapeutic agent for a variety of diseases. The anti-inflammatory effects of ALA are largely attributed to its inhibition of the NF-κB and MAPK pathways, while its influence on cell survival and metabolism is often mediated through the PI3K/Akt and GPR120 pathways. The context-dependent nature of ALA's effects highlights the complexity of lipid signaling and the need for further research to fully elucidate its mechanisms of action. This guide provides a foundational understanding of ALA's role in cellular signaling, offering valuable insights for researchers and professionals aiming to harness its therapeutic potential.

References

- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Microbiota to Metabolomics: How Corylus heterophylla Fisch. Male Flower Extract Shields Mice from Cognitive Decline | MDPI [mdpi.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. α-Linolenic Acid Inhibits RANKL-Induced Osteoclastogenesis In Vitro and Prevents Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Metabolic Fate of 9,12,15-Octadecatrienoic Acid in Mammalian Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9,12,15-Octadecatrienoic acid, more commonly known as α-linolenic acid (ALA), is an essential omega-3 polyunsaturated fatty acid (PUFA) that must be obtained from dietary sources.[1] In mammalian cells, ALA serves as a precursor for the biosynthesis of long-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are critical for various physiological functions. However, the metabolic fate of ALA is multifaceted, with the majority being directed towards energy production via β-oxidation.[2][3] This technical guide provides a comprehensive overview of the cellular uptake, activation, and subsequent metabolic pathways of ALA in mammalian cells. It details the key enzymatic steps in its anabolic conversion to EPA and DHA and its catabolism through β-oxidation. Furthermore, this guide presents quantitative data on conversion efficiencies and provides detailed experimental protocols for studying ALA metabolism, aiming to equip researchers and drug development professionals with the necessary knowledge to investigate this crucial fatty acid.

Introduction

α-Linolenic acid (ALA) is the principal omega-3 fatty acid found in plant-based foods such as flaxseed, walnuts, and canola oil.[4] As mammals lack the necessary enzymes to synthesize ALA, it is classified as an essential fatty acid.[1] The biological significance of ALA has historically been attributed to its role as a precursor for the synthesis of the longer-chain, more unsaturated omega-3 fatty acids, EPA (20:5n-3) and DHA (22:6n-3). These long-chain derivatives are integral components of cell membranes, particularly in neural tissues, and are precursors to anti-inflammatory lipid mediators.[5] However, a substantial portion of ingested ALA is catabolized for energy.[6] Understanding the metabolic distribution of ALA between its anabolic and catabolic pathways is crucial for nutritional science and the development of therapeutic strategies targeting lipid metabolism.

Cellular Uptake and Activation

The journey of ALA within a mammalian cell begins with its transport across the plasma membrane, a process facilitated by a family of fatty acid transport proteins. Once inside the cell, ALA must be activated before it can enter metabolic pathways. This activation is catalyzed by acyl-CoA synthetases, which convert ALA into its thioester derivative, α-linolenoyl-CoA. This ATP-dependent reaction renders the fatty acid metabolically active and primed for subsequent enzymatic conversions.

Key Metabolic Pathways

Once activated, α-linolenoyl-CoA can be directed into two primary metabolic pathways: the anabolic elongation and desaturation pathway, primarily occurring in the endoplasmic reticulum, or the catabolic β-oxidation pathway, which takes place in both mitochondria and peroxisomes.[7]

Elongation and Desaturation Pathway

The conversion of ALA to EPA and DHA is a multi-step enzymatic cascade involving a series of desaturation and elongation reactions.[8] This pathway is shared with the omega-6 fatty acid, linoleic acid (LA), leading to competition for the same enzymes.[5]

The key steps are as follows:

-

Δ6-Desaturation: α-linolenoyl-CoA is converted to stearidonoyl-CoA (SDA, 18:4n-3) by the enzyme Δ6-desaturase (encoded by the FADS2 gene). This is a rate-limiting step in the pathway.[9]

-

Elongation: SDA is elongated by two carbons to form eicosatetraenoyl-CoA (ETA, 20:4n-3) by an elongase enzyme.[1]

-

Δ5-Desaturation: ETA is then desaturated by Δ5-desaturase (encoded by the FADS1 gene) to yield eicosapentaenoyl-CoA (EPA, 20:5n-3).[9]

-

Further Elongation and Desaturation to DHA: EPA undergoes further elongation and desaturation steps, followed by a final round of β-oxidation in the peroxisome, to produce docosahexaenoyl-CoA (DHA, 22:6n-3).[7][9]

References

- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction | Springer Nature Experiments [experiments.springernature.com]

- 2. aquaculture.ugent.be [aquaculture.ugent.be]

- 3. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biochem.wustl.edu [biochem.wustl.edu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. static.igem.org [static.igem.org]

discovery and history of alpha-linolenic acid

An In-depth Technical Guide on the Discovery and History of Alpha-Linolenic Acid

Abstract

Alpha-linolenic acid (ALA), an omega-3 essential fatty acid, is fundamental to human health, serving as the parent compound for the synthesis of longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] Its discovery and characterization represent a significant narrative in the history of lipid biochemistry, evolving from rudimentary extraction techniques to sophisticated analytical methods. This guide provides a comprehensive overview of the historical milestones, experimental protocols, and metabolic understanding of ALA, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey to understanding alpha-linolenic acid began in the late 19th century. In 1887, Austrian chemist Karl Hazura first discovered and named "linolenic acid," though he did not distinguish between its isomers.[4] The definitive isolation of α-linolenic acid in its pure form was achieved independently in 1909 by two groups: Ernst Erdmann and F. Bedford at the University of Halle an der Saale, and Adolf Rollett at the Universität Berlin.[4]

The concept of "essential" fatty acids was a paradigm shift initiated by George and Mildred Burr in 1929.[5][6] Their research on rats fed fat-free diets demonstrated a deficiency disease that could be cured by dietary fatty acids, establishing linoleic acid as essential.[5][6] Subsequently, the Burrs and their colleagues showed that α-linolenic acid, the omega-3 analog of linoleic acid, was also effective in stimulating weight gain in deficient rats and could not be synthesized by the body, leading to its classification as an essential fatty acid.[5][7] These findings were later confirmed by metabolic studies using deuterium (B1214612) labeling, which showed that while saturated and monounsaturated fatty acids were synthesized endogenously, linoleic and linolenic acids were derived exclusively from the diet.[5]

Physicochemical Properties and Quantitative Data

Early characterization of ALA relied on fundamental physicochemical measurements. These initial findings laid the groundwork for understanding its structure and function.

Table 1: Physicochemical Properties of Alpha-Linolenic Acid (C18H30O2)

| Property | Value | Reference |

| Molar Mass | 278.436 g·mol⁻¹ | [4] |

| Melting Point | -11 °C (12 °F; 262 K) | [4] |

| Boiling Point | 232 °C (450 °F; 505 K) at 17.0 mmHg | [4] |

| Density | 0.9164 g/cm³ | [4] |

| Structure | all-cis-9,12,15-octadecatrienoic acid | [4] |

A critical quantitative measure established during this era was the Iodine Value (IV) , which quantifies the degree of unsaturation in a fat or oil.[8][9] The higher the iodine value, the more double bonds are present.[8][10] ALA, with its three double bonds, has a significantly higher iodine value than monounsaturated or saturated fatty acids.

Table 2: Comparative Iodine Values of C18 Fatty Acids

| Fatty Acid | Structure | Degree of Unsaturation | Theoretical Iodine Value | Typical IV of Oils Rich in the Acid |

| Stearic Acid | C18:0 | Saturated | 0 | ~0 (Animal Fats) |

| Oleic Acid | C18:1 (n-9) | Monounsaturated | 90 | ~80 (Olive Oil)[9] |

| Linoleic Acid | C18:2 (n-6) | Polyunsaturated | 181 | ~130 (Soybean Oil)[9] |

| α-Linolenic Acid | C18:3 (n-3) | Polyunsaturated | 274 | >150 (Linseed Oil) [8] |

Early Experimental Protocols

Prior to the advent of gas-liquid chromatography (GLC) in the 1950s, the isolation and analysis of fatty acids were laborious processes requiring a combination of chemical and physical separation techniques.[11][12]

Saponification and Fatty Acid Liberation

The first step involved the hydrolysis of triglycerides from a source oil, such as linseed or perilla oil.[12][13]

-

Objective: To break the ester bonds of the triglyceride, liberating free fatty acids and glycerol.

-

Methodology:

-

The oil sample (e.g., 100g) was refluxed with an excess of alcoholic alkali solution (e.g., potassium hydroxide (B78521) in ethanol).[12]

-

Saponification was carried out by heating the mixture, often for several hours, until the reaction was complete.[13]

-

After cooling, the mixture was diluted with water and acidified with a strong mineral acid (e.g., sulfuric or hydrochloric acid) to protonate the fatty acid salts, causing the free fatty acids to separate from the aqueous layer.

-

The fatty acid layer was then extracted using an organic solvent like diethyl ether or petroleum ether. The solvent was subsequently evaporated to yield a mixture of crude fatty acids.

-

Separation by Lead Salt Crystallization

This classical method, extensively used by researchers like T.P. Hilditch, exploited the differential solubility of the lead salts of saturated and unsaturated fatty acids in alcohol.[12]

-

Objective: To achieve a bulk separation of saturated from unsaturated fatty acids.

-

Methodology:

-

The mixed free fatty acids were dissolved in warm ethanol (B145695).

-

A solution of lead acetate (B1210297) in aqueous ethanol was added, causing the lead salts of all fatty acids to precipitate.

-

The mixture was then cooled. The lead salts of saturated fatty acids (e.g., palmitate, stearate) are significantly less soluble in cold ethanol than the lead salts of unsaturated fatty acids (oleate, linoleate, linolenate).

-

The precipitated lead salts of saturated acids were removed by filtration.

-

The filtrate, containing the soluble lead salts of the unsaturated acids, was then acidified to regenerate the free unsaturated fatty acids, which were subsequently extracted.

-

Fractional Distillation of Methyl Esters

To separate the unsaturated fatty acids from each other based on chain length and, to a lesser extent, degree of unsaturation, they were first converted to methyl esters to increase their volatility.[12]

-

Objective: To separate fatty acid methyl esters (FAMEs) by their boiling points.

-

Methodology:

-

The unsaturated fatty acid fraction was esterified by refluxing with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

-

The resulting mixture of FAMEs was subjected to fractional distillation under high vacuum to prevent oxidation of the double bonds.[12]

-

Multiple fractions were collected at different temperature ranges. Each fraction was then analyzed for its average unsaturation using methods like iodine value determination.

-

Iodine Value Determination (Wijs Method)

This was the primary quantitative method for assessing the degree of unsaturation.[8]

-

Objective: To measure the total number of double bonds in a fatty acid sample.

-

Methodology:

-

A precisely weighed amount of the fatty acid (or ester) sample was dissolved in a non-polar solvent like carbon tetrachloride.

-

A known excess of Wijs solution (iodine monochloride, ICl, in glacial acetic acid) was added. The flask was sealed and kept in the dark to allow the ICl to react completely with the C=C double bonds.

-

After the reaction period (e.g., 30-60 minutes), a solution of potassium iodide (KI) was added. The excess, unreacted ICl reacts with KI to liberate free iodine (I₂).

-

The liberated iodine was then immediately titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch solution as an endpoint indicator (the blue-black color disappears at the endpoint).

-

A "blank" titration without the fatty acid sample was also performed. The difference between the blank and the sample titration volumes was used to calculate the amount of iodine consumed by the sample.

-

The iodine value was expressed as grams of iodine consumed per 100 grams of the sample.[8]

-

Visualization of Workflows and Pathways

Historical Experimental Workflow

The following diagram illustrates the multi-step process used by early 20th-century chemists to isolate and concentrate α-linolenic acid from natural oils.

Principle of Iodine Value Determination

This diagram outlines the chemical logic behind quantifying unsaturation using iodine.

Elucidation of Metabolic Pathways

Modern biochemistry has revealed that ALA's essentiality is rooted in its role as the ultimate precursor for longer-chain omega-3 fatty acids. Humans lack the Δ-12 and Δ-15 desaturase enzymes necessary to synthesize ALA from oleic acid or stearic acid, making dietary intake mandatory.[4] Once consumed, ALA enters a metabolic cascade involving a series of desaturation and elongation enzymes, which are also used by the omega-6 fatty acid pathway, leading to competition between the two.[14]

ALA Metabolic Conversion Pathway

The conversion of ALA to EPA and DHA is a rate-limited process in humans.

Conclusion

The history of alpha-linolenic acid is a compelling story of scientific progress, from its initial discovery and isolation using classical chemical techniques to the modern understanding of its essential role in human metabolism. The meticulous and often arduous experimental work of early lipid chemists provided the foundational quantitative data and purification protocols that paved the way for future discoveries. Today, ALA is recognized not only as an essential nutrient but also as a key player in cardiovascular health, inflammation modulation, and neurological function.[14][15][16] This historical perspective provides invaluable context for contemporary researchers and professionals working to harness the therapeutic potential of this fundamental omega-3 fatty acid.

References

- 1. Dietary alpha-linolenic acid and health-related outcomes: a metabolic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-Linolenic acid supplementation and conversion to n-3 long-chain polyunsaturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flaxresearch.com [flaxresearch.com]

- 4. α-Linolenic acid - Wikipedia [en.wikipedia.org]

- 5. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emergence of omega-3 fatty acids in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iodine value - Wikipedia [en.wikipedia.org]

- 9. Iodine value | Definition, Procedure, Units, Values, & Facts | Britannica [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]

- 12. aocs.org [aocs.org]

- 13. CN1162009A - Separation extraction of alpha-linolenic acid from linseed oil - Google Patents [patents.google.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Natural Plant Sources of 9,12,15-Octadecatrienoic Acid for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of natural plant sources of 9,12,15-Octadecatrienoic acid, more commonly known as alpha-linolenic acid (ALA). ALA is an essential omega-3 fatty acid and a critical precursor for the biosynthesis of longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Its various pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, make it a molecule of significant interest in research and drug development.

This guide details the richest plant sources of ALA, provides comprehensive experimental protocols for its extraction and quantification, and illustrates its involvement in key signaling pathways relevant to therapeutic development.

Quantitative Analysis of Alpha-Linolenic Acid in Plant-Based Oils

The concentration of alpha-linolenic acid can vary significantly among different plant sources and even between cultivars and growing conditions. The following tables summarize the typical ALA content in several of the most potent plant-based oils, providing a comparative reference for sourcing this essential fatty acid for research purposes.

Table 1: Alpha-Linolenic Acid (ALA) Content in Selected Plant Seed Oils

| Plant Source | Scientific Name | ALA Content (% of total fatty acids) |

| Flaxseed Oil | Linum usitatissimum | 53 - 60%[1][2][3] |

| Chia Seed Oil | Salvia hispanica | 50 - 64.5%[4][5][6] |

| Perilla Seed Oil | Perilla frutescens | 50 - 64%[7][8][9][10][11] |

| Sacha Inchi Oil | Plukenetia volubilis | 42 - 58%[12][13][14][15] |

| Walnut Oil | Juglans regia | 6.52 - 14%[16][17][18][19] |

Experimental Protocols for ALA Extraction and Quantification

Accurate and efficient extraction and quantification of ALA are paramount for research applications. The following sections provide detailed methodologies for established experimental procedures.

Protocol 1: Lipid Extraction from Plant Seeds

Two common and effective methods for extracting lipids from plant material are the Soxhlet and Bligh-Dyer methods.

A. Soxhlet Extraction

This method is suitable for solid samples and provides a high extraction efficiency through continuous solvent washing.[20][21][22]

Materials:

-

Dried and finely ground plant seeds

-

Soxhlet extractor apparatus (including thimble, flask, condenser)

-

Heating mantle

-

Hexane (B92381) or petroleum ether (extraction solvent)

-

Rotary evaporator

Procedure:

-

Accurately weigh the ground seed sample and place it into a cellulose (B213188) extraction thimble.

-

Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a round-bottom flask containing the extraction solvent, and a condenser.

-

Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the lipids.

-

The solvent containing the extracted lipids will siphon back into the flask. This cycle is repeated for several hours to ensure complete extraction.

-

After extraction, the solvent is removed from the lipid extract using a rotary evaporator to yield the crude oil.

B. Bligh-Dyer Method (for general lipid extraction)

This liquid-liquid extraction method is effective for a wide range of biological samples.[23][24][25][26][27]

Materials:

-

Homogenized plant material

-

Methanol

-

Distilled water or 0.9% NaCl solution

-

Centrifuge

-

Glass centrifuge tubes

-

Pasteur pipette

Procedure:

-

In a glass centrifuge tube, combine the homogenized plant sample with a chloroform:methanol mixture (typically 1:2, v/v).

-

Vortex the mixture thoroughly to ensure a single-phase solution.

-

Add chloroform and water (or saline) to create a biphasic system (final ratio of chloroform:methanol:water is often 2:2:1.8).

-

Centrifuge the mixture to facilitate phase separation.

-

The lower, chloroform phase contains the lipids. Carefully collect this layer using a Pasteur pipette.

-

The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Protocol 2: Quantification of Alpha-Linolenic Acid by Gas Chromatography (GC)

Gas chromatography is the standard method for the quantitative analysis of fatty acids. This protocol involves the conversion of fatty acids in the extracted oil to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[28][29][30][31]

A. Transesterification to Fatty Acid Methyl Esters (FAMEs)

Materials:

-

Extracted plant oil

-

Hexane

-

Methanolic potassium hydroxide (B78521) (KOH) or methanolic sulfuric acid (H₂SO₄)

-

Vortex mixer

Procedure (using methanolic KOH):

-

Dissolve a known amount of the oil extract in hexane in a screw-cap tube.

-

Add a small volume of 2N methanolic KOH.

-

Vortex vigorously for approximately 30 seconds. The solution will initially become cloudy and then clear upon completion of the reaction.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the hexane layer to a GC vial for analysis.

B. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

Typical GC-FID Parameters:

-

Column: A polar capillary column, such as a DB-23 or a FAMEWAX column, is recommended for optimal separation of FAMEs.

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at a rate of 4°C/minute.

-

Hold at 240°C for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen.

-

Identification and Quantification: The identification of the ALA methyl ester is based on its retention time compared to a certified reference standard. Quantification is achieved by comparing the peak area of the ALA methyl ester to that of an internal standard.

Signaling Pathways and Logical Relationships

Alpha-linolenic acid and its metabolites have been shown to modulate several key signaling pathways implicated in a range of diseases, making them attractive targets for drug development.

Experimental Workflow for ALA Analysis

The following diagram illustrates the general workflow from sample preparation to the final quantification of ALA.

ALA and the NF-κB Signaling Pathway in Inflammation

Alpha-linolenic acid has demonstrated anti-inflammatory properties, in part, through its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[32][33][34][35][36] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

ALA and the PPAR Signaling Pathway in Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. ALA and its metabolites can act as ligands for PPARs, thereby influencing metabolic processes.[37][38][39][40]

References

- 1. douglaslabs.com [douglaslabs.com]

- 2. Flax - Wikipedia [en.wikipedia.org]

- 3. A comprehensive review of the health benefits of flaxseed oil in relation to its chemical composition and comparison with other omega-3-rich oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chia seed - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. theconsciouslife.com [theconsciouslife.com]

- 7. Buy Bulk - Perilla Seed Oil | Jedwards International [bulknaturaloils.com]

- 8. Health effects of omega-3,6,9 fatty acids: Perilla frutescens is a good example of plant oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Perilla Seed Oil and Protein: Composition, Health Benefits, and Potential Applications in Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sacha inchi oil - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. natureinbottle.com [natureinbottle.com]

- 15. Cold-Pressed Sacha Inchi Oil: High in Omega-3 and Prevents Fat Accumulation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Walnut oil - Wikipedia [en.wikipedia.org]

- 17. Walnut - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Characteristics and Antioxidant Activity of Walnut Oil Using Various Pretreatment and Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. hawachfilterpaper.com [hawachfilterpaper.com]

- 22. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]

- 23. tabaslab.com [tabaslab.com]

- 24. researchgate.net [researchgate.net]

- 25. biochem.wustl.edu [biochem.wustl.edu]

- 26. epic.awi.de [epic.awi.de]

- 27. benchchem.com [benchchem.com]

- 28. gcms.cz [gcms.cz]

- 29. benchchem.com [benchchem.com]

- 30. static.igem.org [static.igem.org]

- 31. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 32. Alpha-Lipoic Acid inhibits NF-κB signal transduced inflammatory cytokines secretion in LPS-induced Human Gingival Fibroblasts [jstage.jst.go.jp]

- 33. researchgate.net [researchgate.net]

- 34. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. The Roles of Linoleic and Alpha-linolenic Acid, Their Oxylipins and the PPAR Alpha-, Delta- and Gamma-Related Peroxisom… [ouci.dntb.gov.ua]

- 39. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]

- 40. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Efficiency of Alpha-Linolenic Acid Conversion to EPA and DHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of alpha-linolenic acid (ALA), a plant-based omega-3 fatty acid, into the long-chain polyunsaturated fatty acids (LC-PUFAs) eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The conversion process is of significant interest in the fields of nutrition, medicine, and pharmacology due to the well-established health benefits of EPA and DHA and the variable and often limited efficiency of their endogenous synthesis from ALA.

Quantitative Analysis of ALA to EPA and DHA Conversion

The conversion of ALA to EPA and subsequently to DHA is a multi-step enzymatic process that is generally inefficient in humans. The reported conversion rates vary considerably across studies due to differences in methodology, study populations, and dietary contexts. Below are tables summarizing the quantitative data on conversion efficiency.

Table 1: Estimated Conversion Rates of ALA to EPA and DHA in Humans

| Population Group | ALA to EPA Conversion Rate (%) | ALA to DHA Conversion Rate (%) | Reference(s) |

| Healthy Young Men | ~8% | 0-4% | [1] |

| Healthy Young Women | ~21% | ~9% | [1][2][3] |

| General Adult Population | <8% | <4% | [4][5] |

| Stable Isotope Tracer Studies (Oral d5-ALA) | 0.2% | 0.05% | [6] |

| Stable Isotope Tracer Studies (Oral 13C-ALA) | ~6% (in a diet high in saturated fat) | ~3.8% (in a diet high in saturated fat) | [7] |

| Studies with High ALA Intake | Moderate increase in EPA, no significant increase in DHA | [8][9] |

Table 2: Factors Influencing ALA Conversion Efficiency

| Factor | Effect on Conversion | Mechanism | Reference(s) |

| Sex | Higher in women | Higher estrogen levels upregulate the expression of conversion enzymes. | [4][5][7][10] |

| Genetics (FADS1 & FADS2 variants) | Significant impact on efficiency | Polymorphisms in the FADS1 and FADS2 genes, which encode for Δ5- and Δ6-desaturase enzymes, alter enzymatic activity and conversion rates. | [11][12][13] |

| Dietary Omega-6:Omega-3 Ratio | High omega-6 intake reduces conversion | Linoleic acid (LA), an omega-6 fatty acid, competes with ALA for the same desaturase and elongase enzymes. | [5][14][15] |

| Dietary ALA Intake | Higher intake can increase EPA levels | Increased substrate availability for the enzymatic pathway. | [4][5] |

| Health Status | Certain conditions may impair conversion | Conditions like metabolic syndrome can be associated with altered enzyme activity. | [16] |

Enzymatic Pathway of ALA Conversion

The conversion of ALA to EPA and DHA occurs primarily in the liver and involves a series of desaturation and elongation reactions catalyzed by specific enzymes. The key enzymes in this pathway are Delta-6 desaturase (FADS2), Delta-5 desaturase (FADS1), and a series of fatty acid elongases (ELOVLs), particularly ELOVL2 and ELOVL5.

Transcriptional Regulation of Key Enzymes

The expression of the FADS1, FADS2, ELOVL2, and ELOVL5 genes is tightly regulated by transcription factors, primarily Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). These transcription factors modulate the rate of PUFA synthesis in response to dietary and hormonal signals.

Experimental Protocols

Stable Isotope Tracer Studies

Stable isotope tracer studies are the gold standard for quantifying the in vivo conversion of ALA to EPA and DHA. These studies involve the administration of ALA labeled with a stable isotope (e.g., ¹³C or ²H) and subsequent measurement of the appearance of the label in downstream metabolites.

4.1.1. Subject Preparation and Tracer Administration

-

Subject Recruitment: Healthy volunteers are recruited, often with specific dietary restrictions (e.g., washout period of low omega-3 intake) prior to the study.

-

Baseline Sampling: Blood samples are collected after an overnight fast to determine baseline fatty acid profiles.

-

Tracer Administration: A precisely weighed amount of labeled ALA (e.g., [U-¹³C]ALA) is administered orally, often incorporated into a test meal to facilitate absorption.[2][3]

4.1.2. Sample Collection and Processing

-

Timed Blood Draws: Blood samples are collected at multiple time points post-tracer administration (e.g., 0, 2, 4, 6, 8, 24 hours, and several days) to track the appearance and clearance of labeled fatty acids.[2][3]

-

Plasma/Serum Separation: Blood is centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.

4.1.3. Lipid Extraction and Derivatization

-

Lipid Extraction: Total lipids are extracted from plasma/serum using a solvent system, typically chloroform:methanol (2:1, v/v), following the Folch method.[8]

-

Fatty Acid Methylation: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF₃ in methanol.[17] This derivatization step is necessary to make the fatty acids volatile for gas chromatography analysis.

4.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and detection of FAMEs.

-

Separation: FAMEs are separated on a capillary column (e.g., DB-5MS) based on their boiling points and polarity. The oven temperature is programmed to ramp up to achieve optimal separation.

-

Detection and Quantification: The mass spectrometer detects the FAMEs and their isotopic enrichment. The abundance of the labeled and unlabeled forms of each fatty acid is determined by monitoring specific ion fragments. The ratio of labeled to unlabeled fatty acid is used to calculate the conversion rate.

Conclusion and Future Directions

The conversion of ALA to EPA and DHA is a complex and highly regulated process with significant inter-individual variability. Factors such as sex, genetics, and diet play crucial roles in determining the efficiency of this pathway. For researchers and drug development professionals, understanding these nuances is critical for designing effective nutritional and therapeutic strategies.

Future research should continue to explore the intricate regulatory mechanisms of the desaturase and elongase enzymes, including the impact of additional genetic variants and epigenetic modifications. Furthermore, developing standardized and robust methodologies for assessing conversion efficiency will be essential for comparing data across studies and for personalized nutrition and medicine approaches. The use of advanced analytical techniques, such as lipidomics and metabolomics, in conjunction with stable isotope tracing, will undoubtedly provide deeper insights into the metabolic fate of ALA and its impact on human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Contribution of elovl5a to Docosahexaenoic Acid (DHA) Synthesis at the Transcriptional Regulation Level in Common Carp, Cyprinus carpio - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ec.europa.eu [ec.europa.eu]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Polyunsaturated fatty acids synthesized by freshwater fish: A new insight to the roles of elovl2 and elovl5 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lipidmaps.org [lipidmaps.org]

physiological functions of alpha-linolenic acid isomers

An In-depth Technical Guide on the Physiological Functions of Alpha-Linolenic Acid Isomers

Introduction

Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid, fundamental to human health and primarily obtained from plant sources. As a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ALA's role in cardiovascular and neurological health is well-established.[1][2] Beyond its direct metabolic conversions, ALA exists in various isomeric forms, which possess distinct structural and physiological properties. These isomers, particularly the conjugated linolenic acids (CLNAs), have garnered significant scientific interest for their potent biological activities.

This technical guide provides a comprehensive overview of the physiological functions of ALA and its key isomers, including punicic acid, eleostearic acid, jacaric acid, calendic acid, and catalpic acid. It delves into their mechanisms of action, summarizes key experimental findings, and outlines the methodologies used to elucidate their functions.

Physiological Functions of Alpha-Linolenic Acid (ALA)

The primary physiological role of ALA is to serve as a building block for the synthesis of EPA and DHA. This conversion occurs through a series of desaturation and elongation reactions. ALA is also a crucial component of cellular membranes, influencing their fluidity, permeability, and the activity of membrane-bound enzymes.[1] Its consumption is associated with a reduced risk of cardiovascular diseases, attributed to its anti-inflammatory, anti-atherosclerotic, and antithrombotic properties.[1]

Physiological Functions of Conjugated Linolenic Acid (CLNA) Isomers

CLNAs are a group of positional and geometric isomers of ALA characterized by three conjugated double bonds.[3] These isomers are found in the seed oils of various plants and exhibit a range of therapeutic properties, often more potent than ALA itself.[4][5]

Punicic Acid

Punicic acid, an omega-5 fatty acid, is the primary constituent of pomegranate seed oil.[6][7] It is readily metabolized in the body to conjugated linoleic acid (CLA).[7] Its diverse health benefits include:

-

Anti-inflammatory and Antioxidant Effects : Punicic acid reduces the production of pro-inflammatory mediators and reactive oxygen species (ROS).[8][9]

-

Anticancer Properties : It has been shown to inhibit the proliferation of breast, prostate, and colon cancer cells by inducing apoptosis.[9]

-

Metabolic Regulation : Punicic acid can improve insulin (B600854) sensitivity and glucose homeostasis by activating peroxisome proliferator-activated receptor-alpha (PPARα) and inhibiting tumor necrosis factor-alpha (TNF-α).[7][9]

-

Skin Health : It may promote collagen synthesis and enhance the skin's ability to retain moisture.[6]

α-Eleostearic Acid

Found in high concentrations in bitter melon and tung seed oils, α-eleostearic acid is a potent inducer of programmed cell death.[10]

-

Antitumor Activity : It effectively inhibits the growth of various cancer cell lines, including breast and colon cancer, by inducing both apoptosis and ferroptosis.[11][12][13] This effect is believed to be mediated through an oxidation-dependent mechanism.[12][13]

-

Antioxidant Properties : Despite its pro-oxidative role in cancer cells, it can also exhibit antioxidant effects in other contexts, such as mitigating oxidative stress induced by sodium arsenite.[11][14]

Jacaric Acid

Jacaric acid, found in the oil of the jacaranda tree, has demonstrated significant cytotoxic effects against cancer cells.

-

Anticancer Effects : It is a potent inducer of apoptosis in human colon adenocarcinoma cells, with its efficacy linked to its efficient cellular uptake and the induction of lipid peroxidation.[15][16] Studies in animal models have confirmed its strong preventive antitumor effects.[15][16]

-

Metabolic Effects : Jacaric acid has been shown to decrease the expression of stearoyl-CoA desaturase-1 (SCD-1) mRNA in the liver of mice.[17] The inhibition of SCD-1 activity is a target for preventing obesity and diabetes.[17]

Calendic Acid

A primary fatty acid in pot marigold (Calendula officinalis), calendic acid also exhibits anticancer properties.[18][19]

-

Anticancer Activity : In vitro studies have shown that calendic acid can inhibit the growth of human colon cancer cells and induce apoptosis.[18][19] Its cytotoxic action is associated with lipid peroxidation.[20]

-

Anti-inflammatory Properties : Calendula extracts containing calendic acid have been traditionally used for their anti-inflammatory and wound-healing properties.[19][21]

Catalpic Acid

Catalpic acid is a CLNA isomer found in the seeds of Catalpa species.

-

Metabolic Regulation : In mice fed high-fat diets, dietary catalpic acid was found to decrease abdominal fat, improve glucose tolerance, and reduce fasting plasma glucose and insulin concentrations.[22]

-

Lipid Profile Improvement : It increases high-density lipoprotein (HDL) cholesterol and decreases plasma triglyceride levels.[22] Its mechanism of action involves the upregulation of PPARα and its target genes in adipose tissue, similar to the action of fibrate drugs.[22]

Data Presentation

Table 1: Summary of Key Alpha-Linolenic Acid Isomers and Their Functions

| Isomer | Common Source(s) | Key Physiological Functions |

| Punicic Acid | Pomegranate seed oil | Anti-inflammatory, Antioxidant, Anticancer, Antidiabetic, Improves skin health[6][8][9] |

| α-Eleostearic Acid | Bitter melon seed oil, Tung oil | Potent anticancer (induces apoptosis and ferroptosis), Antioxidant[10][11][12] |

| Jacaric Acid | Jacaranda mimosifolia seed oil | Strong antitumor (induces apoptosis via lipid peroxidation), may prevent obesity and diabetes by inhibiting SCD-1[15][17] |

| Calendic Acid | Calendula (marigold) seed oil | Anticancer, Anti-inflammatory[18][19][21] |

| Catalpic Acid | Catalpa ovata seed oil | Reduces abdominal fat, Improves glucose homeostasis, Upregulates PPARα[22] |

Table 2: Mechanisms of Action of Alpha-Linolenic Acid Isomers

| Isomer | Target/Pathway | Effect |

| Punicic Acid | PPARα, PPARγ, NF-κB, TNF-α, ROS | Activation of PPARs, Inhibition of NF-κB and TNF-α, Reduction of ROS[7][9][23] |

| α-Eleostearic Acid | Apoptosis, Ferroptosis, AMPK | Induction of programmed cell death, Partial activation of AMPK pathway[11][13] |

| Jacaric Acid | Apoptosis, Lipid Peroxidation, SCD-1 | Induction of apoptosis via lipid peroxidation, Decreased expression of SCD-1 mRNA[15][17] |

| Calendic Acid | Apoptosis, Lipid Peroxidation | Induction of apoptosis, associated with lipid peroxidation[19][20] |

| Catalpic Acid | PPARα | Upregulation of PPARα and its responsive genes in adipose tissue[22] |

Experimental Protocols

The physiological functions of ALA isomers are investigated through a combination of in vitro, in vivo, and analytical methodologies.

In Vitro Assays

-

Cell Culture Models : Human cancer cell lines (e.g., DLD-1 for colon cancer, MDA-MB-231 for breast cancer, LNCaP for prostate cancer) are commonly used to assess the cytotoxic and antiproliferative effects of ALA isomers.[12][15][24]

-

Apoptosis and Cell Viability Assays : To determine the mechanism of cell death, researchers employ techniques such as TUNEL staining, DNA fragmentation assays, flow cytometry for Annexin V/Propidium Iodide staining, and Western blotting for caspase cleavage (e.g., caspase-3, -8, -9) and PARP-1 cleavage.[24] Cell viability is often measured using MTT or WST-1 assays.

-

Fatty Acid Metabolism Assays : The metabolism and uptake of these fatty acids are studied using techniques like fatty acid oxidation probe assays, which measure fatty acid-driven oxygen consumption in cultured cells or isolated mitochondria.[25][26]

-

Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) is used to measure changes in the mRNA expression levels of target genes, such as SCD-1 in liver tissue or PPARα in adipose tissue, following treatment with an ALA isomer.[17][22]

Animal Models

-

Rodent Models for Metabolic Studies : Mice (e.g., C57BL/6J or ICR) and rats are frequently used to study the effects of dietary supplementation with ALA isomers on obesity, diabetes, and lipid profiles.[17][22][27] Diet-induced obesity (DIO) models, where animals are fed a high-fat diet, are common.[22]

-

Cancer Xenograft Models : To assess in vivo antitumor activity, human cancer cells are transplanted into immunodeficient mice (e.g., nude mice).[15] The mice are then treated with the fatty acid of interest, and tumor growth is monitored.[15]

-

Pharmacokinetic and Metabolism Studies : Animal models are used to determine the absorption, tissue distribution, and metabolic conversion of ALA isomers. For example, studies in rats have shown that jacaric acid is rapidly metabolized to conjugated linoleic acid.[28]

Analytical Techniques

-

Isomer Separation and Quantification : The separation and analysis of different ALA isomers from biological samples (e.g., plasma, tissues) are challenging due to their structural similarity. Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful technique for separating geometric isomers.[29] Gas chromatography coupled with mass spectrometry (GC-MS) is then used for identification and quantification.[29]

Visualizations: Pathways and Workflows

Caption: Metabolic conversion of ALA to EPA and DHA.

Caption: Signaling pathways modulated by Punicic Acid.

Caption: Experimental workflow for an animal obesity study.

Caption: Experimental workflow for an in vitro cancer study.

Conclusion

The isomers of alpha-linolenic acid, particularly the conjugated linolenic acids, represent a class of potent bioactive lipids with diverse physiological functions. Preclinical evidence strongly suggests their therapeutic potential in the prevention and management of chronic diseases, including cancer, obesity, diabetes, and inflammatory conditions.[4] Each isomer possesses a unique profile of activity, dictated by its specific geometric and positional structure, which influences its interaction with cellular targets like PPARs and its role in processes such as apoptosis and lipid peroxidation.

While the in vitro and animal model data are compelling, further research is necessary to translate these findings to human health. Rigorous clinical trials are required to establish the efficacy, optimal dosage, and long-term safety of these fatty acids as nutraceuticals or therapeutic agents. The detailed study of their mechanisms will continue to provide valuable insights into lipid metabolism and cellular signaling, paving the way for novel drug development strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Linoleic Acid and Alpha-Linolenic Acid Have Central Roles in Brain Energy Substrate Provision, Endogenous Lipid Production, Immune and Repair Function, via Peroxisomal Beta-Oxidation-Related Pathways? | Semantic Scholar [semanticscholar.org]

- 3. Conjugated linolenic acid (CLnA) isomers as new bioactive lipid compounds in ruminant-derived food products. A review [jafs.com.pl]

- 4. The health promoting properties of the conjugated isomers of α-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cocoonapothecary.com [cocoonapothecary.com]

- 7. researchgate.net [researchgate.net]

- 8. Punicic acid: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Punicic acid - the compound and its properties [naturalpoland.com]

- 10. α-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Eleostearic Acid inhibits breast cancer proliferation by means of an oxidation-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.teikyo.jp [pure.teikyo.jp]

- 17. jacaric acid, a linolenic acid isomer with a conjugated triene system, reduces stearoyl-CoA desaturase expression in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Calendic_acid [bionity.com]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Biologically Active Compounds from Calendula officinalis Flowers using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Catalpic acid decreases abdominal fat deposition, improves glucose homeostasis and upregulates PPAR alpha expression in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mayocliniclabs.com [mayocliniclabs.com]

- 26. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats. | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of 9,12,15-Octadecatrienoic Acid with Nuclear Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

9,12,15-Octadecatrienoic acid, commonly known as alpha-linolenic acid (ALA), is an essential omega-3 polyunsaturated fatty acid (PUFA) that serves not only as a crucial structural component of cell membranes but also as a signaling molecule that directly influences gene expression. A primary mechanism through which ALA exerts its effects is by interacting with the nuclear receptor superfamily, a class of ligand-activated transcription factors. These receptors are critical regulators of metabolism, development, and homeostasis. This technical guide provides a comprehensive overview of the known interactions between ALA and key nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Farnesoid X Receptor (FXR), Retinoid X Receptor (RXR), and Hepatocyte Nuclear Factor 4α (HNF4α). We present quantitative binding and activation data, detailed experimental protocols for studying these interactions, and visual diagrams of the associated signaling pathways and workflows.

Interaction with Key Nuclear Receptors